2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C20H25N2O6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidinyl ring: This can be achieved through the reaction of an appropriate diamine with a diacid or its derivatives under controlled conditions.
Attachment of the 3,4-dimethoxyphenyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, using a palladium catalyst and boron reagents.
Introduction of the methoxyphenyl group: This can be done through nucleophilic substitution reactions, where a methoxyphenyl halide reacts with a nucleophile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolidinyl ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the imidazolidinyl ring can produce a more saturated ring structure.
Scientific Research Applications
2-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(4-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but lacks the imidazolidinyl ring.
N-Acetyl-3,4-dimethoxyphenethylamine: Similar in structure but with different functional groups.
Uniqueness
2-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,5-DIOXO-4-IMIDAZOLIDINYL}-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to the presence of both the imidazolidinyl ring and the methoxyphenyl groups, which confer specific chemical and biological properties not found in simpler analogs
Properties
Molecular Formula |
C22H25N3O6 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H25N3O6/c1-29-16-7-5-15(6-8-16)23-20(26)13-17-21(27)25(22(28)24-17)11-10-14-4-9-18(30-2)19(12-14)31-3/h4-9,12,17H,10-11,13H2,1-3H3,(H,23,26)(H,24,28) |
InChI Key |
JBMYBGKYKUPFBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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